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Compound of Interest

Compound Name:
Methyl N-cbz-piperidine-2-

carboxylate

Cat. No.: B063321 Get Quote

An In-depth Technical Guide to the Synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for producing racemic

(R/S)-Methyl N-cbz-piperidine-2-carboxylate, a valuable building block in the development of

various pharmaceutical compounds. The synthesis is presented as a two-step process

commencing with the protection of the secondary amine of piperidine-2-carboxylic acid,

followed by the esterification of the carboxylic acid moiety. This document is intended for

researchers, scientists, and professionals in the field of drug development and organic

synthesis.

Synthesis Pathway Overview
The synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate is typically achieved through a

two-step reaction sequence starting from commercially available racemic piperidine-2-

carboxylic acid (also known as pipecolic acid).

Step 1: N-protection with Benzyloxycarbonyl (Cbz) Group

The initial step involves the protection of the secondary amine of (R/S)-piperidine-2-carboxylic

acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a variation of

the Schotten-Baumann reaction, yields (R/S)-N-cbz-piperidine-2-carboxylic acid.[1][2] The Cbz

group is a robust protecting group that is stable under a variety of reaction conditions but can

be readily removed by catalytic hydrogenolysis.[1]
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Step 2: Methyl Esterification

The second step is the esterification of the carboxylic acid group of the N-protected

intermediate. A common and effective method for this transformation is the use of a methylating

agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, or by using

diazomethane. Another approach involves acid-catalyzed esterification with methanol. This

step yields the final product, (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Experimental Protocols
Step 1: Synthesis of (R/S)-N-cbz-piperidine-2-carboxylic
acid
Materials:

(R/S)-Piperidine-2-carboxylic acid (1.0 equiv)

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv)

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

Water

Diethyl ether or Ethyl acetate (for extraction)

Hydrochloric acid (HCl), 1M (for acidification)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve (R/S)-piperidine-2-carboxylic acid in an aqueous solution of sodium carbonate or a

mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be

maintained between 9 and 10.[1]

Cool the resulting solution to 0-5 °C using an ice-water bath.
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Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature is

maintained below 10 °C.[1]

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove

any unreacted benzyl chloroformate.

Cool the aqueous layer again to 0-5 °C and acidify to a pH of 2-3 by the slow addition of 1M

hydrochloric acid. The product, (R/S)-N-cbz-piperidine-2-carboxylic acid, will precipitate as a

white solid.

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under

vacuum.

Step 2: Synthesis of (R/S)-Methyl N-cbz-piperidine-2-
carboxylate
Materials:

(R/S)-N-cbz-piperidine-2-carboxylic acid (1.0 equiv)

Methanol (solvent)

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (for extraction)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed Esterification):
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Suspend or dissolve (R/S)-N-cbz-piperidine-2-carboxylic acid in methanol.

Cool the mixture to 0 °C in an ice-water bath.

Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid to the mixture.

Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours,

monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture and remove the methanol under reduced

pressure.

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of

sodium bicarbonate to neutralize any remaining acid.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel to yield pure (R/S)-

Methyl N-cbz-piperidine-2-carboxylate.

Data Presentation

Compound
Molecular

Formula

Molecular

Weight (

g/mol )

Typical Yield
Physical

State

Melting Point

(°C)

(R/S)-N-cbz-

piperidine-2-

carboxylic

acid

C₁₄H₁₇NO₄ 263.29 85-95% White Solid 80-83

(R/S)-Methyl

N-cbz-

piperidine-2-

carboxylate

C₁₅H₁₉NO₄ 277.32 80-90%

Colorless Oil

or Low

Melting Solid

N/A
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Spectroscopic Data for (R/S)-Methyl N-cbz-piperidine-2-carboxylate (Expected):

¹H NMR (CDCl₃, δ in ppm): ~7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.80-4.90 (m,

1H, N-CH), 4.00-4.10 (m, 1H, piperidine-H), 3.70 (s, 3H, -OCH₃), 3.00-3.10 (m, 1H,

piperidine-H), 1.40-2.20 (m, 6H, piperidine-CH₂).

¹³C NMR (CDCl₃, δ in ppm): ~172.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C),

128.5, 128.0, 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 55.0 (N-CH), 52.0 (-OCH₃), 42.0 (piperidine-

CH₂), 28.0, 25.0, 20.0 (piperidine-CH₂).

Mass Spectrometry (ESI+): m/z = 278.1 [M+H]⁺, 300.1 [M+Na]⁺.

Mandatory Visualizations
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Caption: Overall synthesis workflow for (R/S)-Methyl N-cbz-piperidine-2-carboxylate.
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Caption: Logical relationship of reactants and products for each synthesis step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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